2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O4S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds similar to "2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide" have been synthesized for various purposes, including antibacterial activity. For instance, new 2-amino-1,3,4-oxadiazole derivatives were synthesized and showed significant antibacterial activity against Salmonella typhi. This highlights the potential application of such compounds in combating bacterial infections (Salama, 2020).
Anticancer Evaluation
Several derivatives were synthesized and evaluated for their anticancer activity. For example, some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened against a panel of 60 cell lines derived from nine cancer types, indicating the relevance of these compounds in cancer research and potential therapeutic applications (Bekircan et al., 2008).
Synthesis of Novel Heterocyclic Compounds
Research also focuses on synthesizing novel heterocyclic compounds derived from similar chemical structures, investigating their potential applications, such as lipase and α-glucosidase inhibition. This suggests a broader scope for these compounds in biochemical applications and possibly in developing treatments for conditions related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide, including similar chemical structures, have been synthesized and characterized. These complexes demonstrated significant antioxidant activity, indicating their potential use in managing oxidative stress-related conditions (Chkirate et al., 2019).
Antibacterial Agents
Lamotrigine analogs derived from the structure of paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide were synthesized and evaluated as antibacterial agents. This research underlines the versatility of such compounds in creating new therapeutic agents (Sinning et al., 2008).
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-28-15-8-2-12(3-9-15)10-16-21-22-18(23(16)19)29-11-17(25)20-13-4-6-14(7-5-13)24(26)27/h2-9H,10-11,19H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRNIRSIRCCQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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